molecular formula C6H8Cl4N2 B7980261 (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride

Cat. No.: B7980261
M. Wt: 249.9 g/mol
InChI Key: OTZGWQYYSDLZPS-UHFFFAOYSA-N
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Description

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride ( 1168139-51-2 ) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C6H8Cl4N2 and a molecular weight of 249.953 g/mol , this dihydrochloride salt form of the base amine enhances stability and solubility, making it a valuable synthetic intermediate. Its structure features a pyridine ring halogenated with chlorine atoms at the 3 and 5 positions, and a methanamine group at the 2 position, which is available for further chemical manipulation . This compound serves as a crucial building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules containing an unfused pyridine ring . Researchers utilize this intermediate in nucleophilic substitution and acylation reactions to develop potential pharmaceutical candidates. As a specialized research chemical, (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are required. For further specifications, please consult the product's Safety Data Sheet.

Properties

IUPAC Name

(3,5-dichloropyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2.2ClH/c7-4-1-5(8)6(2-9)10-3-4;;/h1,3H,2,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZGWQYYSDLZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Cyanopyridine

The synthesis begins with regioselective chlorination of 2-cyanopyridine (picolinonitrile) to introduce chlorine atoms at positions 3 and 5. This step leverages the meta-directing effect of the nitrile group:

Reaction Conditions

  • Reagents : Chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

  • Temperature : 80–150°C for 6–24 hours.

  • Solvent : Dichloromethane or toluene.

Example Protocol

  • 2-Cyanopyridine (10 g, 95 mmol) is dissolved in dichloromethane.

  • FeCl₃ (1.5 eq) is added, followed by Cl₂ gas bubbling at 100°C for 12 hours.

  • The product, 3,5-dichloro-2-cyanopyridine , is isolated via vacuum distillation (yield: 60–75%).

Catalytic Hydrogenation of the Nitrile

The nitrile group is reduced to a primary amine using hydrogenation:

Reaction Conditions

  • Catalyst : Palladium on carbon (Pd/C, 10% w/w).

  • Reagents : Hydrogen gas (H₂, 40–60 psi) and hydrochloric acid (HCl) in ethanol.

  • Temperature : 25–50°C for 2–6 hours.

Example Protocol

  • 3,5-Dichloro-2-cyanopyridine (5 g, 26.5 mmol) is suspended in ethanol (100 mL).

  • Pd/C (0.5 g) and conc. HCl (3 mL) are added under H₂ atmosphere (50 psi).

  • After 4 hours, the mixture is filtered, concentrated, and recrystallized to yield (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride (yield: 70–85%).

Key Data

StepStarting MaterialProductYieldConditions
12-Cyanopyridine3,5-Dichloro-2-cyanopyridine65%Cl₂, FeCl₃, 100°C
23,5-Dichloro-2-cyanopyridineTarget compound80%Pd/C, H₂, HCl

Alternative Routes

Hofmann Degradation of Carboxamide

This method converts a carboxamide intermediate to the primary amine:

Reaction Conditions

  • Reagents : Sodium hypochlorite (NaOCl) or bromine in NaOH.

  • Temperature : 0–5°C for 1–2 hours.

Protocol

  • 3,5-Dichloropyridine-2-carboxamide is treated with NaOCl in aqueous NaOH.

  • The intermediate is heated to 80°C to release CO₂, forming the amine.

Challenges : Low yields (~50%) due to side reactions; requires strict temperature control.

Nucleophilic Substitution of Halogenated Precursors

A halogen atom at position 2 is displaced by an amine group:

Reaction Conditions

  • Reagents : Ammonia (NH₃) or ammonium hydroxide (NH₄OH) under high pressure.

  • Catalyst : Copper(I) iodide (CuI) in dimethylformamide (DMF).

Example

  • 2-Bromo-3,5-dichloropyridine reacts with NH₄OH at 120°C for 8 hours.

  • The product is acidified with HCl to form the dihydrochloride (yield: 55–65%).

Industrial-Scale Optimization

Continuous Flow Chlorination

To enhance scalability, continuous flow reactors are employed for chlorination:

  • Advantages : Improved heat transfer and reduced reaction time.

  • Conditions : Cl₂ gas is introduced into a reactor packed with FeCl₃-coated silica gel at 120°C.

Hydrogenation in Polar Solvents

Ethanol-water mixtures (3:1) increase hydrogenation efficiency:

  • Yield Improvement : 85–90% compared to 70% in pure ethanol.

Mechanistic Insights

Chlorination Regioselectivity

The nitrile group directs electrophilic substitution to positions 3 and 5 via resonance stabilization of the intermediate arenium ion.

Reduction Kinetics

Hydrogenation follows first-order kinetics with respect to nitrile concentration. Acidic conditions protonate the pyridine nitrogen, preventing catalyst poisoning.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Nitrile ReductionHigh purity, scalableRequires Cl₂ handling70–85%
Hofmann DegradationAvoids Cl₂Low yield, side reactions50–60%
Nucleophilic SubstitutionSimple setupHarsh conditions55–65%

Chemical Reactions Analysis

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it can reduce the activity of kinases that play a crucial role in cancer cell proliferation, suggesting potential therapeutic applications in oncology.
    • Case Study : A study demonstrated significant antiproliferative activity against various tumor cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Activity
    • Preliminary studies suggest that (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride may exhibit antimicrobial properties. Its interaction with bacterial enzymes could lead to the development of new antibiotics.
    • Data Table: Biological Activities
    ActivityObserved EffectReference
    Enzyme InhibitionReduced kinase activity
    AntimicrobialInhibition of bacterial growth
    AntiproliferativeSignificant reduction in cancer cell viability
  • Organic Synthesis
    • This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.
    • Chemical Reactions Analysis :
      • Oxidation : Can be oxidized using strong oxidizing agents to form corresponding oxidized products.
      • Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
      • Substitution : Nucleophilic substitution reactions can occur where chlorine atoms are replaced by other nucleophiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride:

  • Substituent Effects : The presence of chlorine atoms enhances binding affinity to target enzymes.
  • Functional Group Modifications : Alterations to the amine group can influence solubility and bioavailability.

Mechanism of Action

The mechanism of action of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s chlorine substituents are electron-withdrawing groups (EWGs), which contrast sharply with electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) found in analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Structural Features
(3,5-Dichloropyridin-2-yl)methanamine diHCl C₆H₇Cl₂N₂·2HCl 285.22 (est.) Cl (3,5); NH₂CH₂ (2) Two EWGs (Cl), dihydrochloride salt
(3-Methoxypyridin-2-yl)methanamine HCl C₇H₁₁ClN₂O 198.63 OCH₃ (3); NH₂CH₂ (2) One EDG (OCH₃), monohydrochloride
2-(Chloromethyl)-4-methoxypyridine HCl C₇H₉Cl₂NO 202.06 ClCH₂ (2); OCH₃ (4) Chloromethyl linker, methoxy group
3,5-Diamino-2,6-dimethoxypyridine diHCl C₇H₁₂Cl₂N₄O₂ 267.11 NH₂ (3,5); OCH₃ (2,6) Two EDGs (NH₂, OCH₃), dihydrochloride

Key Observations :

  • Chlorine vs.
  • Salt Form: Dihydrochloride salts (e.g., target compound and 3,5-diamino-2,6-dimethoxypyridine diHCl) generally exhibit higher aqueous solubility than monohydrochlorides or free bases .

Physicochemical Properties

While explicit solubility data for the target compound is unavailable, inferences can be drawn from similar dihydrochlorides:

  • Molecular Weight : The target compound’s estimated molecular weight (~285.22 g/mol) is comparable to 1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine diHCl (285.22 g/mol) but higher than methoxy-substituted analogs (e.g., 198.63 g/mol for (3-Methoxypyridin-2-yl)methanamine HCl) .
  • Lipophilicity: Chlorine’s hydrophobicity likely increases the target’s logP compared to methoxy or amino analogs, affecting membrane permeability in biological systems .

Biological Activity

(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl4N2 and a molecular weight of 249.95 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under controlled conditions.

The biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound exhibits enzyme inhibition by binding to the active sites of various proteins, thereby preventing substrate binding and catalytic activity. This mechanism positions it as a potential candidate for therapeutic applications, particularly in cancer treatment and enzyme regulation.

Research Findings

  • Enzyme Inhibition : Studies have indicated that (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which are crucial in cancer cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Case Studies : In a recent study exploring its effects on cancer cell lines, (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride demonstrated significant antiproliferative activity against various tumor types, suggesting its potential as an anticancer agent.

Data Table: Biological Activities

Activity Observed Effect Reference
Enzyme InhibitionReduced kinase activity
AntimicrobialInhibition of bacterial growth
AntiproliferativeSignificant reduction in cancer cell viability

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride. Modifications to the pyridine ring or the amine group can significantly influence its potency and selectivity towards specific targets.

Key Findings on SAR:

  • Substituent Effects : The presence of chlorine atoms at the 3 and 5 positions on the pyridine ring enhances the compound's binding affinity to target enzymes.
  • Functional Group Modifications : Alterations to the amine group can lead to variations in solubility and bioavailability, impacting overall efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3,5-dichloropyridine derivatives. For example, chloropyridine intermediates can be functionalized with aminomethyl groups under controlled pH and temperature. Reaction optimization includes using catalysts like palladium for cross-coupling or adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance solubility . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical to isolate the dihydrochloride salt .

Q. What analytical techniques (e.g., HPLC, NMR, mass spectrometry) are most effective for characterizing the purity and structural integrity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride?

  • Methodology :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm can quantify purity. Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1% in water) to resolve polar impurities .
  • NMR : 1^1H and 13^{13}C NMR in D2_2O or DMSO-d6_6 confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm and methylamine protons at δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 211.02 for the free base) .

Q. What safety protocols should be followed when handling (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride in laboratory settings, particularly concerning its hydrochloride form?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. The hydrochloride form may release HCl vapors under heat; neutralization with sodium bicarbonate is recommended for spills. Storage at 2–8°C in airtight containers prevents hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data (e.g., using SHELX programs) be utilized to confirm the molecular structure and hydrogen bonding patterns of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For dihydrochloride salts, Cl^- ions typically form N–H···Cl interactions with the amine group. Data collection at 100 K reduces thermal motion artifacts, and Olex2/SHELXTL interfaces aid in visualizing packing diagrams .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride, particularly in studies targeting LOXL2 inhibition?

  • Methodology :

  • In vitro : LOXL2 enzymatic assays (IC50_{50} determination) using recombinant human LOXL2 and fluorogenic substrates (e.g., DQ collagen). Competitive inhibition kinetics (Lineweaver-Burk plots) validate mechanism .
  • In vivo : Fibrosis models (e.g., CCl4_4-induced liver fibrosis in mice) with histopathology (Masson’s trichrome staining) and hydroxyproline quantification assess therapeutic efficacy .

Q. How can researchers resolve contradictions in stability data for (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • pH Stability : Incubate solutions at pH 1–13 (37°C, 24 hrs) and monitor degradation via UPLC. Acidic conditions may hydrolyze the amine group, while alkaline conditions degrade the pyridine ring .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C for most hydrochloride salts). Kinetic modeling (Arrhenius equation) predicts shelf-life .

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